Pyridine, 1,2,5,6-tetrahydro-2-methyl-
Description
Pyridine, 1,2,5,6-tetrahydro-2-methyl- (CAS: Not explicitly provided in evidence) is a partially hydrogenated pyridine derivative with a methyl substituent at the 2-position. This compound belongs to the tetrahydropyridine class, characterized by a six-membered ring containing one nitrogen atom and two double bonds. Its structure combines partial aromaticity with increased flexibility due to hydrogenation, making it a versatile scaffold in medicinal and synthetic chemistry.
Properties
CAS No. |
127382-80-3 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
6-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
JHSFOVBZJMTSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Key Analogs
- Basicity : The position and number of substituents significantly influence basicity. The 2-methyl derivative (pKa ~9.53) is less basic than its 1,2-dimethyl analog (pKa 11.38), likely due to steric hindrance at the nitrogen .
- Hydrogenation Pattern : Compared to 1,2,3,6-tetrahydropyridine (CAS 694-05-3), the 1,2,5,6-tetrahydro isomer has distinct saturation, altering ring rigidity and electronic distribution .
Table 2: Pharmacological Profiles of Selected Derivatives
- Receptor Interactions : The 2-methyl group in the parent compound may offer a balance between steric bulk and electronic effects, contrasting with the enhanced receptor binding of phenyl- or methoxyphenyl-substituted analogs .
- Therapeutic Potential: Derivatives like CP 93,129 demonstrate serotonin-mediated dopaminergic effects, highlighting the scaffold’s relevance in neuropharmacology .
Table 3: Physicochemical Comparison
- Lipophilicity : The 2-methyl derivative’s LogP (~1.5) is lower than analogs with aromatic substituents (e.g., CAS 57520-95-3, LogP 2.3), impacting membrane permeability .
- Synthetic Complexity : Bulky substituents (e.g., phenethyl, nitro groups) require multistep syntheses, while the parent compound may be accessible via simpler hydrogenation .
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